molecular formula C5H12FNO B2420008 2-((2-Fluoroethyl)(methyl)amino)ethanol CAS No. 1132785-26-2

2-((2-Fluoroethyl)(methyl)amino)ethanol

Cat. No.: B2420008
CAS No.: 1132785-26-2
M. Wt: 121.155
InChI Key: NQICUMFZYPGYSW-UHFFFAOYSA-N
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Description

2-((2-Fluoroethyl)(methyl)amino)ethanol is a synthetic chemical compound that has garnered significant attention within the scientific community due to its potential applications in various fields of research and industryThe molecular formula of this compound is C5H12FNO, and it has a molecular weight of 121.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Fluoroethyl)(methyl)amino)ethanol can be synthesized by reacting 2-chloroethyl methylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The synthesized product can then be isolated using a suitable solvent and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoroethyl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols. Substitution reactions can result in the formation of various substituted amines or alcohols.

Scientific Research Applications

2-((2-Fluoroethyl)(methyl)amino)ethanol has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate its effects on cellular processes and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-((2-Fluoroethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways within cells. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions and cellular functions. For example, it may inhibit enzymes involved in tumor growth, leading to anti-tumor effects. Additionally, the compound’s fluorine atom can enhance its binding affinity to target proteins, making it a valuable tool in drug development and diagnostic imaging .

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A naturally occurring compound with the formula HOCH2CH2NH2, used in the synthesis of various chemicals and as a building block in biological systems.

    2-(2-Fluoroethyl)methylamino)ethyltyrosine: A cationic amino acid PET tracer used for tumor imaging.

Uniqueness

2-((2-Fluoroethyl)(methyl)amino)ethanol is unique due to its specific chemical structure, which includes a fluoroethyl group that enhances its reactivity and binding affinity. This makes it particularly valuable in applications such as drug development and diagnostic imaging, where precise molecular interactions are crucial.

Properties

IUPAC Name

2-[2-fluoroethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICUMFZYPGYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132785-26-2
Record name 2-[(2-fluoroethyl)(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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